N-Methyl-4-methylbenzylamine
Overview
Description
N-Methyl-4-methylbenzylamine: is an organic compound with the molecular formula C9H13N . It is a derivative of benzylamine, where the amino group is substituted with a methyl group at the nitrogen atom and a methyl group at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-Methyl-4-methylbenzylamine involves the reductive amination of 4-methylbenzaldehyde with methylamine.
Direct Alkylation: Another method involves the direct alkylation of 4-methylbenzylamine with methyl iodide (CH3I) under basic conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure complete conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-4-methylbenzylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, alkoxides
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: Various substituted benzylamines
Scientific Research Applications
N-Methyl-4-methylbenzylamine has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-4-methylbenzylamine involves its interaction with various molecular targets:
Comparison with Similar Compounds
N-Methylbenzylamine: Similar structure but lacks the methyl group at the para position.
4-Methylbenzylamine: Similar structure but lacks the methyl group on the nitrogen atom.
Benzylamine: The parent compound without any methyl substitutions.
Uniqueness: N-Methyl-4-methylbenzylamine is unique due to the presence of both a methyl group on the nitrogen atom and a methyl group at the para position of the benzene ring. This dual substitution enhances its reactivity and specificity in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-3-5-9(6-4-8)7-10-2/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFFIGRIWDSNOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383285 | |
Record name | N-Methyl-4-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-04-7 | |
Record name | N,4-Dimethylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-4-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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